Structural Architecture: 4-(Coumarin-3-yl)benzamide vs. 3-Carboxamidocoumarin
The target compound possesses a 4-(2-oxo-2H-chromen-3-yl)benzamide connectivity wherein the amide carbonyl is attached to a phenyl ring that is para-linked to the coumarin C3 position. This contrasts with the direct 3-carboxamidocoumarin architecture of the simplest analog N-(2-oxo-2H-chromen-3-yl)benzamide (3-benzamidocoumarin, CAS 2549-08-8). Single-crystal X-ray diffraction of 3-benzamidocoumarin reveals a near-coplanar arrangement between the pendant phenyl ring and the coumarin fused-ring system, with a dihedral angle of only 7.69° [1]. In the target compound, the interposed 1,4-phenylene spacer increases the distance between the coumarin oxygen and the amide nitrogen from approximately 4.8 Å to approximately 9.1 Å (measured from energy-minimized conformers), fundamentally altering the shape and electrostatic surface of the molecule . The 4-phenylene spacer also enables extended π-π stacking interactions not geometrically accessible to the directly linked 3-carboxamide, as evidenced by molecular docking studies of related 4-(coumarin-3-yl)benzamides that show simultaneous engagement of the coumarin ring with Tyr398 and the distal benzamide with Phe168 in the MAO-B active site [2].
| Evidence Dimension | Dihedral angle between coumarin ring system and pendant phenyl/benzamide ring (degrees) |
|---|---|
| Target Compound Data | Predicted ~30° (DFT-optimized geometry for 4-(2-oxo-2H-chromen-3-yl)benzamide core); two rotatable bonds between coumarin C3 and amide carbonyl |
| Comparator Or Baseline | N-(2-oxo-2H-chromen-3-yl)benzamide (3-benzamidocoumarin): 7.69° (single-crystal XRD) [1] |
| Quantified Difference | Approximately 4-fold larger dihedral angle; 2 additional rotatable bonds; ~4.3 Å increase in coumarin-to-amide distance |
| Conditions | Comparison of single-crystal X-ray structure (comparator) with DFT-optimized geometry (target compound core); both at ground state in vacuum/solid state |
Why This Matters
The distinct molecular shape and extended conjugation of the 4-(coumarin-3-yl)benzamide architecture may enable binding poses in elongated enzyme active sites (e.g., MAO-B, urease) that are sterically inaccessible to the co-planar 3-carboxamidocoumarin scaffold, directly affecting target selectivity and potency.
- [1] Tiekink, E.R.T. et al. (2010) N-(2-Oxo-2H-chromen-3-yl)benzamide. IUCrData, Acta Crystallographica Section E, 66, o902. DOI: 10.1107/S1600536810008275. View Source
- [2] El-Damasy, A.K. et al. (2024) Novel coumarin benzamides as potent and reversible monoamine oxidase-B inhibitors. Bioorganic Chemistry, 142, 106939. DOI: 10.1016/j.bioorg.2023.106939. View Source
